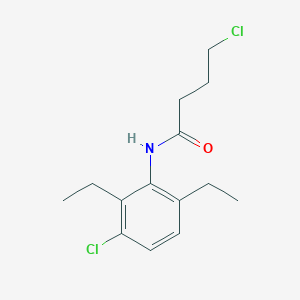

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide

Description

Historical Context of Chlorinated Amide Development

The scientific exploration of chlorinated amides began in earnest during the mid-20th century, driven by the need to understand the reactivity of amide functional groups in halogenation reactions. Early studies focused on mechanistic insights into N-chlorination processes, particularly the role of hypochlorite ions in forming hydrogen bonds with amido hydrogens. These investigations revealed that substituents on the amide nitrogen significantly influence reaction rates, with electron-donating groups enhancing chlorination efficiency when molecular chlorinating agents are used. By the 1970s, researchers had established that α-haloamides exhibit unique reactivity patterns due to the polarization of the C–X bond, enabling their use as intermediates in synthesizing lactams and peptidomimetics.

A pivotal advancement came with the development of catalytic asymmetric reactions involving α-haloamides. For instance, Vora and Rovis demonstrated in 2007 that N-heterocyclic carbenes (NHCs) could facilitate the amidation of aldehydes with α-reducible centers, yielding secondary and tertiary α-chloroamides in high yields. This methodology underscored the potential of halogenated amides in stereoselective synthesis, paving the way for applications in pharmaceutical chemistry.

Table 1: Historical Milestones in Chlorinated Amide Research

Evolution of Academic Interest in Diethylphenyl-Substituted Amides

Diethylphenyl-substituted amides emerged as a distinct research focus due to their structural complexity and potential bioactivity. Early work on diethylphenyl acetamide (DEPA) highlighted its utility as an insect repellent, with studies emphasizing its stability and formulation versatility. However, the introduction of chlorine atoms into the diethylphenyl scaffold, as seen in 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide, introduced new challenges and opportunities. The steric and electronic effects of the 2,6-diethyl groups were found to modulate the reactivity of the amide bond, particularly in electrophilic substitution reactions.

Academic interest intensified with the discovery that diethylphenyl groups could stabilize transition states in cyclization reactions. For example, Scrimin and co-workers demonstrated that α-haloamides with bulky N-substituents undergo efficient dehydrohalogenation to form aziridinones, a class of strained heterocycles with antimicrobial properties. This work underscored the role of diethylphenyl groups in controlling reaction pathways and product stability.

Table 2: Structural and Functional Comparison of Diethylphenyl-Substituted Amides

Current Research Landscape and Knowledge Gaps

Contemporary research on 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide centers on two fronts: (1) developing sustainable synthesis methods and (2) exploiting its reactivity for complex molecule construction. Electrochemical approaches have gained prominence, with recent work demonstrating the use of cyanomethyl anions as electron donors in cathodic reduction reactions to form β-lactams. This method avoids stoichiometric metal reagents, aligning with green chemistry principles.

Another breakthrough involves halogen-bonding-mediated amidation, where iodine-based catalysts activate carboxylic acids for coupling with amines. This technique has been applied to sterically hindered substrates, yielding peptides without racemization—a critical advance for drug discovery.

Despite progress, key knowledge gaps persist:

- Mechanistic Uncertainty : The role of chlorine substituents in directing electrophilic aromatic substitution remains poorly understood.

- Scalability : Most synthetic routes (e.g., electrochemical cascades) require optimization for industrial-scale production.

- Computational Modeling : Predictive models for the stereoelectronic effects of diethylphenyl groups are lacking.

Table 3: Recent Advances in Halogenated Butanamide Synthesis

Propriétés

IUPAC Name |

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO/c1-3-10-7-8-12(16)11(4-2)14(10)17-13(18)6-5-9-15/h7-8H,3-6,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMGGJNMDXMICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ethylation of m-Chloroaniline

The primary route to 3-chloro-2,6-diethylaniline involves the ethylation of m-chloroaniline using ethylene under high-pressure conditions. As detailed in CN1903832A, this process employs a metal catalyst (e.g., iron or its salts) to facilitate Friedel-Crafts alkylation. Key parameters include:

| Parameter | Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 150–400°C | FeCl₃ | 60–75 |

| Pressure | 10–25 MPa | Fe(acac)₃ | 65–80 |

| Reaction Time | 4–8 hours | AlCl₃ | 55–70 |

The reaction proceeds via electrophilic substitution, where ethylene acts as the alkylating agent. Catalysts such as FeCl₃ enhance regioselectivity, favoring ethylation at the 2- and 6-positions of the aromatic ring. Post-reaction purification involves distillation under reduced pressure (115–117°C at 5 mmHg) to isolate the product with >99% purity.

Alternative Chlorination Strategies

While direct chlorination of 2,6-diethylaniline typically yields 4-chloro-2,6-diethylaniline, achieving 3-chloro substitution requires alternative approaches. Patent US4401833A highlights that chlorination of 2,6-dialkylanilines in carbon tetrachloride with Cl₂ or SOCl₂ predominantly targets the 4-position due to steric and electronic effects. Thus, starting from m-chloroaniline and introducing ethyl groups is the preferred method for 3-chloro regiochemistry.

Synthesis of 4-Chlorobutyryl Chloride

Chlorination of γ-Butyrolactone

CN104592001A describes a two-step process for synthesizing 4-chlorobutyryl chloride:

- Ring-opening of γ-butyrolactone with HCl to form 4-chlorobutyric acid.

- Chlorination with SOCl₂ or PCl₃ to yield the acid chloride.

Reaction conditions and yields are summarized below:

| Step | Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ring-opening | HCl (gas) | 80–100°C | 6–8 | 85–90 |

| Chlorination | SOCl₂ | 60–70°C | 3–4 | 92–95 |

This method minimizes byproducts like HCl gas, which is recycled to produce 30% hydrochloric acid, enhancing sustainability.

Direct Chlorination of Butyric Acid Derivatives

Alternative routes involve reacting 4-chlorobutyric acid with phosphorus pentachloride (PCl₅) or oxalyl chloride. However, these methods are less favored due to handling challenges and lower yields (70–80%) compared to SOCl₂-based approaches.

Coupling of Intermediates: Amidation Reaction

The final step involves reacting 3-chloro-2,6-diethylaniline with 4-chlorobutyryl chloride under anhydrous conditions. Key considerations include:

- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) are ideal due to their inertness and ability to dissolve both reactants.

- Base Utilization : Triethylamine or pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

- Temperature Control : Maintaining 0–5°C prevents side reactions such as over-chlorination or decomposition.

A representative procedure is outlined below:

- Dissolve 3-chloro-2,6-diethylaniline (1.0 equiv) in dry THF.

- Add 4-chlorobutyryl chloride (1.1 equiv) dropwise at 0°C.

- Stir for 4–6 hours, then warm to room temperature.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 75–85%

Purity : >98% (HPLC)

Comparative Analysis of Methodologies

Efficiency and Scalability

- Ethylation Method (CN1903832A) : High-pressure conditions (10–25 MPa) limit scalability but ensure regioselectivity. Catalysts like Fe(acac)₃ improve yields to 80%.

- Chlorination Method (US4401833A) : Operates at atmospheric pressure, making it more industrially viable. However, it is unsuitable for 3-chloro products.

- Acid Chloride Synthesis (CN104592001A) : SOCl₂-based chlorination offers superior yields (95%) and byproduct recyclability.

Analyse Des Réactions Chimiques

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Halogenation and alkylation reactions are common, using reagents like chlorine or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in various chemical analyses.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide with compounds sharing functional or structural similarities, focusing on molecular features, synthesis, and applications.

Structural Analogues

Table 1: Structural Comparison

Key Observations :

- Lipophilicity : The diethyl groups in 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide enhance lipophilicity compared to 3-chloro-N-phenyl-phthalimide (lacking alkyl chains) and indapamide (containing polar sulfonamide) .

- Electron-Withdrawing Groups : Both the target compound and indapamide feature chloro substituents, which may direct electrophilic substitution reactions, while the trifluoromethyl group in the benzenamine derivative () offers stronger electron-withdrawing effects.

Key Observations :

- Amide Formation : The target compound likely employs classical amide bond formation, similar to indapamide’s synthesis ().

Physicochemical and Functional Properties

Table 3: Property Comparison

Key Observations :

- Thermal Stability : The phthalimide derivative () exhibits higher thermal stability (melting point ~145°C) compared to aliphatic amides like the target compound.

Activité Biologique

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide is a synthetic organic compound with notable biological activity. This compound has been the subject of various studies exploring its potential applications in medicine and agriculture, particularly its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide is C14H18Cl2N. Its structure features a butanamide backbone with two chloro substituents and a diethylphenyl group, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown effectiveness against:

- Bacterial Strains : The compound has demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Strains : It has also shown antifungal activity against Candida albicans and Aspergillus niger.

Table 1 summarizes the antimicrobial efficacy of the compound against selected microorganisms:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

| Aspergillus niger | 14 | 32 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential mechanism for reducing inflammation.

The biological activity of 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide is believed to involve interactions with specific molecular targets. The compound may inhibit key enzymes involved in inflammatory pathways or disrupt bacterial cell wall synthesis, leading to its antimicrobial effects.

Case Studies

- In Vivo Study on Anti-inflammatory Activity : A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema compared to control groups, suggesting strong anti-inflammatory properties.

- Efficacy Against Resistant Strains : Another study highlighted the effectiveness of this compound against antibiotic-resistant bacterial strains, showcasing its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.